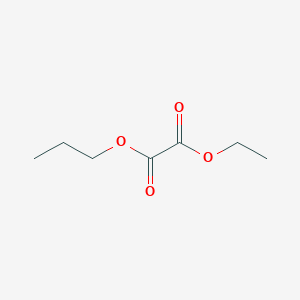

Oxalic acid, ethyl propyl ester

Description

Overview of Oxalic Acid Esters as Fundamental Building Blocks in Chemical Synthesis

Oxalic acid esters, as derivatives of the simplest dicarboxylic acid, are a class of compounds with significant utility in organic synthesis. nii.ac.jpchemimpex.com Their structure, characterized by two ester functionalities attached to a C-C single bond, allows for a diverse range of chemical transformations. These esters are not merely simple solvents but are active participants in reactions that form the backbone of many synthetic routes. chemimpex.com They are widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers. chemimpex.comrsc.org For instance, they serve as precursors in condensation reactions, such as the Claisen condensation, to form α,β-keto esters, which are valuable intermediates in the synthesis of more complex molecules. orgsyn.org

Rationale for Investigating Asymmetric Oxalate (B1200264) Diesters: Unique Reactivity and Synthetic Versatility

The investigation into asymmetric oxalate diesters, such as oxalic acid, ethyl propyl ester, is driven by the unique reactivity and enhanced synthetic versatility they offer compared to their symmetric counterparts. The presence of two different alcohol moieties introduces a level of differentiation that can be exploited in sequential and selective reactions. This asymmetry allows for one ester group to be chemically addressed while the other remains intact, a strategy that is highly valuable in multi-step syntheses. nii.ac.jp

The distinct electronic and steric environments of the two ester groups can lead to differential reactivity towards nucleophiles, enabling regioselective transformations. This is particularly advantageous in the construction of complex molecules where precise control over reaction sites is crucial. Furthermore, the development of asymmetric synthesis methodologies has highlighted the potential of these compounds in creating chiral molecules with high enantiomeric excess. libretexts.org

Historical Context and Evolution of Research on this compound and Related Asymmetric Oxalates

The study of oxalate esters dates back to the 19th century, with early research focusing on the synthesis of simple symmetric esters like diethyl oxalate. orgsyn.orggoogle.com These classical methods often involved the direct esterification of oxalic acid with an excess of the corresponding alcohol, frequently in the presence of a strong acid catalyst. orgsyn.org

The synthesis of asymmetric, or "mixed," oxalate esters represented a subsequent development. Early approaches to these compounds included the partial hydrolysis of a symmetric diester to the corresponding monoester (an oxalate half-ester), followed by esterification with a different alcohol. Another classical route involved the partial alkylation of oxalyl chloride. nii.ac.jp These methods, while foundational, often suffered from low yields and the formation of mixtures of the desired asymmetric ester along with two symmetric esters.

More contemporary research has focused on developing more efficient and selective methods for the synthesis of asymmetric oxalates. These include catalytic approaches that offer greater control over the reaction and minimize the formation of byproducts. For example, modern synthetic methods have explored the use of visible light-mediated reactions to produce non-symmetric oxalate diesters from α-bromo ketones and diazo acetates. rsc.orgnih.gov The evolution of analytical techniques has also been crucial in the ability to isolate and characterize these asymmetric esters, paving the way for a more detailed investigation of their chemical properties and synthetic potential.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound, and related asymmetric oxalates is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is the creation of highly efficient and selective methods for the synthesis of asymmetric oxalate esters. This includes the exploration of new catalytic systems and reaction conditions that minimize waste and maximize yield. rsc.org

Exploration of Unique Reactivity: Researchers are actively investigating the differential reactivity of the two ester groups in asymmetric oxalates. This includes studying their behavior in a variety of chemical transformations to unlock new synthetic pathways.

Application in Asymmetric Synthesis: A significant area of focus is the use of these compounds in asymmetric catalysis to generate chiral molecules. This is of particular importance in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its biological activity. libretexts.orgnih.gov

Utility as Building Blocks for Complex Molecules: The ultimate objective is to utilize the unique properties of asymmetric oxalates as versatile building blocks for the synthesis of complex natural products, pharmaceuticals, and advanced materials. nii.ac.jp The ability to introduce two different alkoxy groups in a controlled manner provides a powerful tool for molecular design and construction.

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-O-ethyl 2-O-propyl oxalate |

InChI |

InChI=1S/C7H12O4/c1-3-5-11-7(9)6(8)10-4-2/h3-5H2,1-2H3 |

InChI Key |

SBFKVBBOQOUNTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(=O)OCC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Oxalic Acid, Ethyl Propyl Ester

Condensation and Cyclization Reactions

Beyond simple substitution, the oxalate (B1200264) moiety in ethyl propyl oxalate can facilitate more complex transformations like condensation and cyclization reactions, which are powerful tools for constructing carbon-carbon bonds and heterocyclic systems.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or between an ester and another carbonyl compound in the presence of a strong base. orgsyn.orggoogle.com In a mixed (or crossed) Claisen condensation, an enolizable ester or ketone reacts with a non-enolizable ester, which acts as the electrophilic acylating agent. libretexts.orgopenstax.org Dialkyl oxalates like diethyl oxalate are excellent electrophiles for this purpose because they lack α-hydrogens and cannot form an enolate themselves. libretexts.orgopenstax.orguwindsor.ca

When ethyl propyl oxalate is treated with an enolizable ketone or ester in the presence of a base (like sodium ethoxide), the base deprotonates the enolizable compound to form a nucleophilic enolate. masterorganicchemistry.comyoutube.comyoutube.com This enolate then attacks one of the carbonyl carbons of the ethyl propyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of an alkoxide (ethoxide or propoxide) yields a β-dicarbonyl compound. For instance, the reaction of ethyl propionate (B1217596) with ethyl oxalate produces ethyl ethoxalylpropionate. orgsyn.org Similarly, the reaction of ethyl acetate (B1210297) with diethyl oxalate yields diethyl 2-oxobutanedioate. libretexts.orgopenstax.org The resulting β-keto esters are valuable synthetic intermediates. uwindsor.ca

The acidity of the α-hydrogens in the starting carbonyl compound is a key factor; compounds with two flanking carbonyl groups are significantly more acidic and readily form enolates. youtube.comyoutube.com The choice of base is also important, with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) often used to ensure complete and irreversible formation of the kinetic enolate. youtube.comstackexchange.com

Cycloaddition reactions are concerted processes that form a new ring from two independent π-electron systems. libretexts.org The most famous example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction is most efficient when the dienophile is substituted with electron-withdrawing groups (EWGs), as this lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.org

The two ester groups of ethyl propyl oxalate are potent EWGs. While the oxalate ester itself is not a typical dienophile due to the C-C single bond between the carbonyls, its derivatives can participate in or influence cycloaddition reactions. More commonly, related α,β-unsaturated carbonyl compounds derived from Claisen-type condensations involving oxalate esters can act as dienophiles. For example, the product of a Claisen condensation between a ketone and ethyl propyl oxalate would be a β-diketo ester, which can exist in its enol form. This enol tautomer contains a C=C double bond conjugated to a carbonyl group, making it a suitable dienophile for Diels-Alder reactions. libretexts.org

While direct [4+2] cycloaddition with the C=O bonds of the oxalate (a hetero-Diels-Alder reaction) is conceivable, it is less common than reactions involving derived C=C dienophiles. The broader concept of cycloaddition also includes thermally or photochemically allowed processes like [2+2] and [6+2] cycloadditions, governed by the principles of orbital symmetry. youtube.com In specialized contexts, such as in the biosynthesis of certain natural products or through photoinduction, formal [4+2] cycloadditions involving electron-deficient components have been observed. nih.govnih.gov

Reduction Chemistry of Oxalate Esters

Reductions with Metal Hydrides and Other Reducing Agents

The reduction of oxalic acid, ethyl propyl ester, a mixed diester, involves the transformation of its two ester functional groups. The nature of the products and the reaction's feasibility are highly dependent on the reducing agent employed. Metal hydrides are the most common reagents for this purpose, with lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) being the most representative examples.

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups, including esters. masterorganicchemistry.comyoutube.com The reduction of an ester with LiAlH₄ proceeds to the corresponding primary alcohols. masterorganicchemistry.com In the case of this compound, the reaction is expected to yield a mixture of ethanol (B145695) and propanol (B110389).

The generally accepted mechanism for the reduction of an ester by LiAlH₄ involves a two-step process for each ester group. masterorganicchemistry.comyoutube.com First, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of one of the ester groups. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating the alkoxide leaving group (ethoxide or propoxide) to form an aldehyde intermediate. This aldehyde is then immediately attacked by a second hydride ion, and after an acidic workup, the corresponding primary alcohol is formed. youtube.com Given that aldehydes are more reactive than esters towards nucleophilic addition, the reaction does not stop at the aldehyde stage. chemguide.co.uk

Due to the high reactivity of LiAlH₄, the reduction of both ester functionalities in ethyl propyl oxalate is expected to proceed readily, yielding ethanol and 1-propanol. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org

Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄. masterorganicchemistry.com Under standard conditions, NaBH₄ is generally not reactive enough to reduce esters. masterorganicchemistry.comyoutube.com This selectivity allows for the reduction of aldehydes and ketones in the presence of ester functionalities. youtube.com Therefore, the direct reduction of this compound with sodium borohydride in a simple alcoholic solvent at room temperature is not expected to be efficient.

The following table summarizes the expected reactivity of this compound with these common metal hydrides.

| Reducing Agent | Typical Solvent | Reactivity with Ethyl Propyl Oxalate | Expected Products |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | High | Ethanol, 1-Propanol |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Low (under standard conditions) | No significant reaction |

| NaBH₄ with additives (e.g., LiCl, CaCl₂) or high temperature | THF/alcohol, Diglyme | Moderate to High | Ethanol, 1-Propanol |

Oxidation Reactions

The oxidation of this compound can be approached from different perspectives, including aerobic oxidation processes catalyzed by transition metals and other oxidative transformations.

Aerobic Oxidation Processes and Catalysis

Aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant, is a highly desirable process from a green chemistry standpoint. rsc.org The catalytic aerobic oxidation of esters like ethyl propyl oxalate is not a widely explored area, with research predominantly focusing on the oxidation of alcohols to carbonyl compounds or the synthesis of oxalates themselves. rsc.orgyoutube.com However, principles from related catalytic oxidations can be extrapolated.

Transition metal complexes, particularly those of palladium and iridium, are known to catalyze a variety of aerobic oxidation reactions. umn.edunih.govresearchgate.net These reactions often proceed via the formation of a metal-hydride intermediate, which is then reoxidized by molecular oxygen to regenerate the active catalyst. nih.gov For a substrate like ethyl propyl oxalate, the most likely sites for oxidation would be the C-H bonds alpha to the ester oxygen atoms (the methylene (B1212753) group of the ethyl and propyl chains).

A plausible, though not experimentally verified for this specific substrate, catalytic cycle could involve the following general steps:

C-H Activation: The transition metal catalyst activates a C-H bond on the ethyl or propyl chain, leading to the formation of a metal-hydride species and a coordinated alkyl group.

Product Formation: The oxidized product could be formed through various pathways, potentially leading to unsaturation or the introduction of a hydroxyl group at the activated position.

Catalyst Reoxidation: The reduced metal catalyst is reoxidized by molecular oxygen, often with the aid of co-catalysts or specialized ligand systems, to complete the catalytic cycle. nih.gov

It is also conceivable that under certain catalytic conditions, oxidative C-O bond cleavage could occur. Research on nickel-catalyzed cross-coupling reactions has demonstrated that the oxalate group can act as a leaving group, indicating the lability of these bonds under specific catalytic conditions. rsc.org

Mechanistic Studies of Oxidative Transformations

Detailed mechanistic studies on the oxidative transformations of ethyl propyl oxalate are scarce. However, insights can be drawn from computational and experimental studies on the oxidation of oxalic acid and related compounds.

Computational studies on the oxidation of oxalic acid by ozone and hydroxyl radicals have shown that the reaction can proceed via H-atom abstraction from the carboxylic acid group. umn.eduresearchgate.net While ethyl propyl oxalate lacks these acidic protons, the general principle of radical-mediated oxidation is relevant.

The peroxyoxalate chemiluminescence reaction, which involves the reaction of oxalic esters with hydrogen peroxide, provides some mechanistic clues. nih.gov This reaction proceeds through a nucleophilic attack of the hydroperoxy anion on one of the carbonyl carbons of the oxalate ester. nih.gov This suggests that the carbonyl carbons are susceptible to nucleophilic attack by strong oxidants.

Furthermore, electrochemical studies have shown that the radical anions of oxalate esters can undergo cleavage, resulting in an oxalate anion and an alkyl radical. researchgate.net This highlights a potential pathway for the decomposition of ethyl propyl oxalate under reductive or single-electron transfer oxidative conditions.

Oxidation of the Alkyl Chains: Catalytic activation of the C-H bonds on the ethyl and propyl groups.

Reaction at the Oxalate Core: Nucleophilic attack on the carbonyl carbons or cleavage of the C-O bonds, potentially mediated by single-electron transfer processes.

Role in Advanced Organic Synthesis As a Reagent and Intermediate

Building Block for Complex Carbon Skeletons and Functionalized Molecules

The reactivity of the two ester functionalities in oxalic acid, ethyl propyl ester makes it an excellent C2 synthon for the elaboration of carbon frameworks and the introduction of diverse functional groups.

Alpha-keto esters are crucial intermediates in the synthesis of a wide range of biologically active molecules, including α-amino acids and enzyme inhibitors. researchgate.net The direct coupling of organometallic reagents with derivatives of oxalic esters is a common strategy for preparing α-keto esters. researchgate.net While reactions using Grignard reagents and diethyl oxalate (B1200264) can be effective, they sometimes require an excess of the oxalate to achieve good yields. researchgate.net

A more controlled approach involves the use of mixed or activated oxalates. For instance, ethyl 2-pyridyl oxalate has been demonstrated to be a convenient reagent for the synthesis of α-keto esters via reaction with Grignard reagents. researchgate.net This suggests that mixed esters like this compound could be similarly employed. The general mechanism involves the nucleophilic attack of the Grignard reagent on one of the carbonyl groups of the oxalate ester. The resulting tetrahedral intermediate then collapses, leading to the formation of the α-keto ester. The use of a mixed ester with two different alkoxy groups (ethyl and propyl) could potentially offer selectivity in reactions, depending on the reaction conditions and the nature of the nucleophile.

General methods for the synthesis of α-keto esters often involve the direct coupling between Grignard or organolithium reagents and derivatives of oxalic esters. researchgate.net The reaction of alkyl α-oxo-1H-imidazole-1-acetates or diethyl oxalate with Grignard reagents can afford the corresponding α-keto esters under mild conditions. researchgate.net

1,3-Dicarbonyl compounds are fundamental building blocks in organic synthesis, widely used in the formation of carbocyclic and heterocyclic systems. pressbooks.pub The Claisen condensation is a powerful method for creating these structures, and oxalate esters are frequently used as the electrophilic component. pdx.edu In a crossed Claisen condensation, an enolizable ester or ketone reacts with a non-enolizable ester, such as an oxalate ester, in the presence of a base to form a β-keto ester or a 1,3-diketone. uwindsor.camasterorganicchemistry.com

Diethyl oxalate is a commonly used reagent in these reactions. pressbooks.pub For example, the condensation of ethyl acetate (B1210297) with diethyl oxalate yields diethyl 2-oxosuccinate. youtube.com Similarly, this compound can serve as an electrophile in Claisen-type condensations. The reaction of an enolate, generated from a ketone or another ester, with ethyl propyl oxalate would lead to the formation of a β-dicarbonyl compound. The choice of the alkoxide base is crucial to avoid transesterification, and typically, a base corresponding to one of the ester groups is used. youtube.com

The Dieckmann condensation, an intramolecular version of the Claisen condensation, is employed for the synthesis of cyclic β-keto esters from diesters. pdx.edulibretexts.orgnumberanalytics.com While typically used for single-molecule diesters, the principles can be applied in syntheses where an oxalate moiety is part of a larger molecule, leading to the formation of five- or six-membered rings. libretexts.orgnumberanalytics.com

| Reaction Type | Reactants | Product Type |

| Crossed Claisen Condensation | Ester/Ketone Enolate + this compound | β-Keto ester / 1,3-Diketone |

| Dieckmann Condensation | Diester containing an oxalate moiety | Cyclic β-Keto ester |

Precursor for Pharmaceutical and Agrochemical Intermediates (Generic Chemical Transformations)

The dicarbonyl functionality inherent in this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic scaffolds found in pharmaceuticals and agrochemicals.

Imidazole-4-carboxylic acid derivatives are important structural motifs in medicinal chemistry. For example, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist. hacettepe.edu.tr The synthesis of this intermediate has been reported starting from ethyl oxalate and ethyl chloroacetate. hacettepe.edu.tr The reaction sequence involves the formation of diethyl 2-chloro-3-oxosuccinate, which then undergoes cyclization with an amidine to form the imidazole (B134444) ring. This highlights the utility of oxalate esters in constructing complex imidazole systems. The use of mixed esters like ethyl propyl oxalate could be explored in similar synthetic strategies.

Quinolone and quinazoline (B50416) skeletons are present in a vast array of bioactive compounds, including antibiotics and anticancer agents. researchgate.netresearchgate.net The synthesis of these heterocyclic systems often involves the condensation of anilines with β-dicarbonyl compounds. mdpi.com For instance, the Conrad-Limpach-Knorr synthesis of 4-hydroxyquinolines involves the reaction of anilines with β-ketoesters. researchgate.net

Oxalic acid esters, including by extension ethyl propyl ester, can serve as precursors to the necessary β-ketoester intermediates through Claisen condensation with appropriate ketones or esters. These resulting dicarbonyl compounds can then be cyclized with substituted anilines or other suitable precursors to construct the quinolone or quinazoline core. For example, the reaction of an aniline (B41778) with a β-ketoester derived from an oxalate ester can lead to the formation of a quinoline-3-carboxylate derivative. researchgate.net Similarly, oxalic acid itself has been used as a carbon source for the synthesis of quinazolines and quinazolinones from ortho-substituted anilines. rsc.org

Application as a Chemical Solvent or Co-solvent in Specific Reaction Systems

While less documented than its role as a reagent, the physical properties of this compound suggest its potential application as a specialized solvent or co-solvent in certain reaction systems. Diethyl oxalate is known to be a good solvent for cellulose (B213188) esters and various resins. chemimpex.com It is miscible with common organic solvents like ethanol (B145695) and ether. chemimpex.com

Given the structural similarity, ethyl propyl oxalate is also expected to be a polar aprotic solvent with a relatively low boiling point and good solvating power for a range of organic compounds. These properties could make it a suitable medium for reactions where the starting materials or intermediates have limited solubility in more common solvents. Furthermore, its ester functionalities could potentially influence the reactivity and selectivity of certain catalytic processes. However, specific research findings on the use of this compound as a solvent or co-solvent are not widely reported in the literature. google.comnoaa.gov

Green Chemistry Applications in Synthetic Transformations (e.g., Water as Solvent)

There is no available information in the reviewed scientific literature regarding the application of this compound in green chemistry, including its use in synthetic transformations where water is employed as a solvent. Research on green bromination methods or the synthesis of monoalkyl oxalates under green conditions does not specifically mention the use or synthesis of this compound. researchgate.netrsc.org

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unparalleled window into the connectivity and chemical environment of atoms within a molecule. For ethyl propyl oxalate (B1200264), ¹H and ¹³C NMR are fundamental for its structural elucidation.

The ¹H NMR spectrum of ethyl propyl oxalate is anticipated to display distinct signals for the ethyl and propyl groups, each with characteristic chemical shifts, multiplicities, and coupling constants. Based on data from analogous structures, the following proton environments can be predicted:

Ethyl Group: A quartet corresponding to the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃).

Propyl Group: A triplet for the α-methylene protons (-O-CH₂-CH₂-CH₃), a sextet for the β-methylene protons (-O-CH₂-CH₂-CH₃), and a triplet for the terminal methyl protons (-O-CH₂-CH₂-CH₃).

The integration of these signals would correspond to the number of protons in each environment (2H for each methylene group and 3H for each methyl group).

Table 1: Predicted ¹H NMR Spectral Data for Oxalic Acid, Ethyl Propyl Ester

| Functional Group | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethyl | -O-CH₂ -CH₃ | ~4.3 | Quartet | ~7.1 |

| Ethyl | -O-CH₂-CH₃ | ~1.3 | Triplet | ~7.1 |

| Propyl | -O-CH₂ -CH₂-CH₃ | ~4.2 | Triplet | ~6.7 |

| Propyl | -O-CH₂-CH₂ -CH₃ | ~1.7 | Sextet | ~7.2 |

| Propyl | -O-CH₂-CH₂-CH₃ | ~1.0 | Triplet | ~7.4 |

Note: Predicted values are based on typical ester functionalities and data from similar compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of ethyl propyl oxalate. Key signals would include those for the two distinct carbonyl carbons of the oxalate group and the individual carbons of the ethyl and propyl chains. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Functional Group | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxalate | C =O (esterified with ethyl) | ~158-162 |

| Oxalate | C =O (esterified with propyl) | ~158-162 |

| Ethyl | -O-CH₂ -CH₃ | ~64 |

| Ethyl | -O-CH₂-CH₃ | ~14 |

| Propyl | -O-CH₂ -CH₂-CH₃ | ~69 |

| Propyl | -O-CH₂-CH₂ -CH₃ | ~22 |

| Propyl | -O-CH₂-CH₂-CH₃ | ~10 |

Note: Predicted values are based on typical ester functionalities and data from similar oxalate esters.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex spectral data of molecules like ethyl propyl oxalate.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling relationships between protons. For instance, it would show correlations between the methylene and methyl protons within the ethyl group, and among the three distinct proton environments of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals of the ethyl and propyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly valuable for identifying the connectivity across the ester linkages. For example, correlations would be expected between the methylene protons of the ethyl group and the adjacent carbonyl carbon, and similarly for the propyl group.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of ethyl propyl oxalate are dominated by the characteristic vibrations of its ester and oxalate moieties. The most prominent features are the carbonyl (C=O) and carbon-oxygen (C-O) stretching bands.

Carbonyl (C=O) Stretching: Due to the presence of two ester groups, a strong absorption band (in IR) and a strong scattering band (in Raman) are expected in the region of 1730-1770 cm⁻¹. The exact position and potential splitting of this band can provide insights into the conformational properties of the molecule.

Carbon-Oxygen (C-O) Stretching: The C-O single bond stretching vibrations of the ester groups are expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. The asymmetric nature of the molecule may lead to multiple distinct bands in this region.

Table 3: Predicted Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Symmetric & Asymmetric Stretching | 1730 - 1770 |

| C-O | Stretching | 1000 - 1300 |

| C-H | Aliphatic Stretching | 2850 - 3000 |

The rotational freedom around the C-O and C-C single bonds in ethyl propyl oxalate can lead to the existence of multiple conformational isomers. Vibrational spectroscopy can be a sensitive probe of this conformational landscape. Subtle shifts in the vibrational frequencies, particularly of the carbonyl and C-O stretching modes, can indicate the presence of different conformers. By analyzing the spectra at different temperatures or in different solvent environments, it may be possible to identify and characterize the dominant conformers and to study the thermodynamics of their interconversion. However, without specific experimental studies on ethyl propyl oxalate, this remains a theoretical application of the technique.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of ethyl propyl oxalate. It provides information on the compound's molecular weight and the fragmentation patterns that are characteristic of its specific arrangement of atoms.

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. This accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For ethyl propyl oxalate, with a chemical formula of C7H12O4, the theoretical exact mass can be calculated. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity.

Table 1: Theoretical Mass Data for Ethyl Propyl Oxalate

| Property | Value | Source |

| Molecular Formula | C7H12O4 | |

| Molecular Weight | 160.17 g/mol | |

| Exact Mass | 160.07355886 Da |

This table presents the theoretical mass properties of ethyl propyl oxalate, which are foundational for its analysis by high-resolution mass spectrometry.

In mass spectrometry, particularly with electron ionization (EI), the parent molecule is ionized and often breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of these fragmentation patterns helps in deducing the connectivity of atoms within the molecule.

For ethyl propyl oxalate, the fragmentation is expected to occur at the ester linkages and the bond between the two carbonyl groups. While a complete, experimentally verified fragmentation spectrum for ethyl propyl oxalate is not detailed in the available literature, the NIST Mass Spectrometry Data Center provides the most prominent peaks observed in its GC-MS analysis. General principles of ester fragmentation can be applied to postulate the origins of these and other expected fragments. sielc.comlibretexts.org

Key Fragmentation Pathways for Dialkyl Oxalates:

Alpha-cleavage: Breakage of the C-C bond between the two carbonyl groups.

Cleavage of the ester bond: Loss of the alkoxy group (-OR) or the entire ester group (-COOR).

Rearrangement reactions: Such as McLafferty rearrangement, if structurally feasible.

Table 2: Observed and Postulated Mass-to-Charge (m/z) Ratios for Ethyl Propyl Oxalate Fragments

| Observed m/z | Postulated Fragment Ion | Possible Origin | Source |

| 43 | [C3H7]+ | Propyl cation from cleavage of the propyl ester group. | |

| 29 | [C2H5]+ | Ethyl cation from cleavage of the ethyl ester group. | |

| 41 | [C3H5]+ | Allyl cation, likely from rearrangement of the propyl group. | |

| 73 | [C2H5OCO]+ | Ethoxycarbonyl cation. | Postulated |

| 87 | [C3H7OCO]+ | Propoxycarbonyl cation. | Postulated |

| 117 | [M - C2H5O]+ | Loss of an ethoxy radical. | Postulated |

| 101 | [M - C3H7O]+ | Loss of a propoxy radical. | Postulated |

This interactive table details the primary mass-to-charge ratios observed in the mass spectrum of ethyl propyl oxalate and the likely molecular fragments they represent. The data is a combination of observed peaks from the NIST database and postulated fragments based on common ester fragmentation patterns.

To analyze ethyl propyl oxalate within complex mixtures, mass spectrometry is often coupled with a chromatographic separation technique. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate the components of a mixture before they are introduced into the mass spectrometer for detection and identification.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like ethyl propyl oxalate. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The NIST database entry for ethyl propyl oxalate indicates that GC-MS is a standard method for its analysis.

LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. While specific LC-MS methods for ethyl propyl oxalate are not detailed in the searched literature, LC-MS/MS methods have been developed for the quantification of related oxalate compounds in various matrices, demonstrating the applicability of this technique. researchgate.netresearchgate.net For instance, a novel LC-MS/MS assay was developed for the quantification of plasma oxalate, highlighting the sensitivity and specificity of this approach. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the purification, identification, and quantification of ethyl propyl oxalate. Gas chromatography and high-performance liquid chromatography are the most relevant methods in this context.

Gas chromatography is a cornerstone technique for assessing the purity of volatile compounds like ethyl propyl oxalate and for its quantitative determination. In GC, the sample is vaporized and injected into a column, where it is separated into its individual components based on their differential partitioning between a mobile gas phase and a stationary phase.

For purity assessment , a pure sample of ethyl propyl oxalate should ideally produce a single, sharp peak in the gas chromatogram. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the determination of the relative purity.

For quantitative analysis , a calibration curve is typically constructed by analyzing standard solutions of known concentrations. The peak area of ethyl propyl oxalate in an unknown sample can then be used to determine its concentration by interpolation from the calibration curve. GC methods coupled with a flame ionization detector (FID) or a mass spectrometer (MS) are commonly used for quantitative purposes. For example, a GC-FID method has been developed and validated for the quantitative determination of trace levels of oxalyl chloride, which is quantified as diethyl oxalate after derivatization, demonstrating the utility of GC for quantifying oxalate esters.

While a specific standardized GC method for the routine purity and quantitative analysis of ethyl propyl oxalate is not provided in the searched literature, methods for related compounds like diethyl oxalate and dimethyl oxalate are well-established and can be adapted. researchgate.netnih.govresearchgate.netmdpi.comnih.gov

High-performance liquid chromatography (HPLC) is a powerful separation technique that is particularly useful for the analysis of non-volatile or thermally labile compounds. While ethyl propyl oxalate itself is volatile and well-suited for GC analysis, HPLC can be invaluable for the detection and quantification of any non-volatile impurities that may be present in a sample. Such impurities could include unreacted oxalic acid, larger oligomeric species, or other non-volatile starting materials or byproducts from its synthesis.

A variety of HPLC methods have been developed for the analysis of oxalic acid and its salts in different samples, which could be adapted to detect non-volatile acidic impurities in ethyl propyl oxalate. nih.gov Furthermore, HPLC methods for the determination of dimethyl oxalate and diethyl oxalate in workplace air have been established, showcasing the applicability of HPLC for the analysis of simple oxalate esters. nih.gov A reverse-phase HPLC method for the analysis of diethyl oxalate has also been described, which could potentially be modified for ethyl propyl oxalate. sielc.com

Column Chromatography for Purification Methodologies

Following the synthesis of ethyl propyl oxalate, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a principal technique employed for this purpose, separating compounds based on their differential adsorption to a stationary phase while a mobile phase facilitates their movement.

For the purification of ethyl propyl oxalate, a common approach involves the use of silica (B1680970) gel as the stationary phase due to its polarity and effectiveness in separating moderately polar compounds. The selection of the mobile phase, or eluent, is critical for achieving optimal separation. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is typically employed, with the polarity of the mobile phase being gradually increased by adjusting the ratio of the two solvents. This gradient elution allows for the effective separation of the target ester from less polar and more polar impurities.

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified ethyl propyl oxalate. The fractions corresponding to the desired compound are then combined, and the solvent is removed under reduced pressure to yield the purified product.

Table 1: Typical Column Chromatography Parameters for Ethyl Propyl Oxalate Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate |

| Elution Process | Gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or potassium permanganate (B83412) staining. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a sample. For "this compound," this method validates its empirical formula, C₇H₁₂O₄, by quantifying the mass percentages of carbon, hydrogen, and oxygen. nih.gov The experimentally determined percentages are compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental integrity and supports the proposed molecular structure.

Table 2: Elemental Analysis Data for Ethyl Propyl Oxalate (C₇H₁₂O₄)

| Element | Theoretical Mass % |

| Carbon (C) | 52.49% |

| Hydrogen (H) | 7.55% |

| Oxygen (O) | 39.96% |

Note: The theoretical percentages are calculated based on the molecular formula C₇H₁₂O₄ and the atomic masses of the constituent elements.

X-ray Crystallography (if crystalline forms are obtained)

To date, there are no published reports on the successful crystallization of "this compound" and its subsequent analysis by X-ray crystallography. The compound exists as a liquid at room temperature, which precludes this type of analysis unless a suitable crystalline derivative can be prepared.

Should a crystalline form of ethyl propyl oxalate be obtained in the future, X-ray crystallographic analysis would yield invaluable data. The resulting crystal structure would provide unambiguous confirmation of its molecular structure, including the conformation of the ethyl and propyl ester groups and the planarity of the oxalate core. This level of structural detail is unattainable through other analytical methods and would represent a significant contribution to the chemical understanding of this compound.

Theoretical and Computational Chemistry Approaches to Oxalic Acid, Ethyl Propyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed analysis of electronic structure and molecular properties.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. For oxalic acid, ethyl propyl ester, DFT calculations can provide a comprehensive picture of its electronic properties. By employing functionals such as B3LYP or ωB97X-D with an appropriate basis set (e.g., 6-31G*), the optimized molecular geometry, Mulliken atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined.

The HOMO and LUMO are crucial in understanding the molecule's reactivity. For an ester like ethyl propyl oxalate (B1200264), the HOMO is typically localized on the oxygen atoms of the carbonyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbons, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. DFT studies on related oxalate esters have shown that the nature of the alkyl groups can subtly influence the electronic distribution and reactivity of the oxalate core. researchgate.net

A hypothetical representation of DFT-calculated electronic properties for ethyl propyl oxalate is presented in Table 1.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate molecular orbital descriptions. For this compound, ab initio calculations can be used to refine the understanding of its molecular orbitals and electron correlation effects.

These methods can be particularly useful for analyzing the nature of the chemical bonds within the molecule, including the C-C bond of the oxalate moiety and the ester C-O bonds. The results of such analyses can be compared with experimental data, where available, to validate the computational model. Ab initio studies on similar small organic molecules have demonstrated their power in providing detailed insights into bonding and reactivity. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. The characteristic C=O stretching frequencies of the ester groups in ethyl propyl oxalate are expected to appear as strong bands in the region of 1700-1750 cm⁻¹. The C-O stretching and various C-H bending and stretching vibrations can also be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for the structural elucidation of the molecule. The predicted shifts for the ethyl and propyl groups would be distinct and could be used to confirm the structure of the ester. While no specific studies on ethyl propyl oxalate were found, research on other organic molecules has shown good agreement between calculated and experimental spectroscopic data. researchgate.net

A hypothetical comparison of predicted and experimental spectroscopic data is shown in Table 2.

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Experimental Value (Hypothetical) |

|---|---|---|

| IR Frequencies (cm⁻¹) | ||

| C=O Stretch | 1745, 1760 | 1740, 1755 |

| C-O Stretch | 1150-1250 | 1160-1240 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C=O | 160.5 | 160.1 |

| -O-CH₂- (ethyl) | 62.8 | 62.5 |

| -O-CH₂- (propyl) | 68.2 | 67.9 |

| ¹H NMR Chemical Shifts (ppm) | ||

| -O-CH₂- (ethyl) | 4.25 | 4.22 |

Note: The predicted values are based on typical computational accuracy, and the experimental values are hypothetical.

Molecular Modeling and Simulations

Molecular modeling and simulations offer a way to study the dynamic behavior of molecules and their interactions with the environment.

This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformation using molecular mechanics force fields or quantum chemical methods.

For ethyl propyl oxalate, the key dihedral angles to consider are those around the C-C bond of the oxalate core and the C-O bonds of the ester linkages. The relative energies of the different conformers (e.g., anti vs. gauche) determine their population at a given temperature. The most stable conformer will be the one that minimizes steric hindrance and optimizes intramolecular interactions. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its ability to interact with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. orientjchem.org In the context of this compound, docking studies could be employed to investigate its interaction with the active site of an enzyme or the surface of a catalyst.

For instance, given the role of oxalates in biological systems, particularly in conditions like hyperoxaluria which can lead to kidney stones, one could model the interaction of ethyl propyl oxalate with enzymes involved in oxalate metabolism, such as oxalate oxidase or glycolate (B3277807) oxidase. orientjchem.orgnih.gov Such studies could reveal potential binding modes and affinities, providing insights into whether ethyl propyl oxalate could act as a substrate or an inhibitor for these enzymes. The docking scores and the analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) would be key outcomes of such a study. nih.gov

A hypothetical docking result is presented in Table 3.

Table 3: Hypothetical Docking Results of this compound with Oxalate Oxidase

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -5.8 |

| Key Interacting Residues | Arg92, Ser160, His162 |

Note: These results are hypothetical and for illustrative purposes only.

Reaction Pathway and Transition State Characterization

The synthesis of an unsymmetrical ester like this compound, typically proceeds via an acid-catalyzed esterification, often referred to as Fischer esterification. vnaya.com This reaction involves the esterification of one of the carboxylic acid groups of oxalic acid with ethanol (B145695), followed by the esterification of the second carboxylic acid group with propanol (B110389), or the reaction of an oxalate half-ester with the corresponding alcohol. nii.ac.jp Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the detailed reaction pathway and characterizing the transition states involved in such transformations. rsc.orgzendy.io

The generally accepted mechanism for acid-catalyzed esterification involves several key steps, each of which can be modeled computationally to determine its energetic profile. chemguide.co.ukbyjus.com

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of one of the carbonyl oxygens of the oxalic acid or its monoester by an acid catalyst. mdpi.com This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol (ethanol or propanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. mdpi.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water). byjus.com

Dehydration: The elimination of a water molecule results in a protonated ester.

Deprotonation: The final step is the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester product. chemguide.co.uk

Computational studies can calculate the Gibbs free energy of each reactant, intermediate, transition state, and product along this pathway. rsc.org The transition state is the highest energy point on the reaction coordinate between an intermediate and the next, and its structure and energy are crucial for determining the reaction rate. youtube.com DFT calculations can pinpoint the geometry of these transition states, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

For the synthesis of this compound, computational analysis would involve modeling the reaction of ethyl hydrogen oxalate with propanol or propyl hydrogen oxalate with ethanol. The energy barriers (activation energies) for each step would be calculated. These calculations can reveal the rate-determining step of the reaction, which is typically the step with the highest activation energy. rsc.org By comparing the energy profiles of different potential pathways, the most favorable reaction mechanism can be identified.

Illustrative Data from a Hypothetical DFT Study on the Esterification of an Oxalate Half-Ester:

| Species | Description | Relative Energy (kcal/mol) | Key Bond Lengths (Å) |

| Reactants | Ethyl hydrogen oxalate + Propanol | 0.0 | C=O: 1.21, O-H: 0.97 |

| TS1 | Transition state for nucleophilic attack | +15.2 | C-O (forming): 1.98, O-H (alcohol): 1.01 |

| Intermediate | Tetrahedral intermediate | +5.8 | C-O (new): 1.45, C-OH: 1.43 |

| TS2 | Transition state for water elimination | +18.5 | C-OH2 (breaking): 2.15 |

| Products | Ethyl propyl oxalate + Water | -2.5 | C=O: 1.20 |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) in Oxalate Esters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its behavior. For oxalate esters, including ethyl propyl oxalate, QSAR and QSPR can be employed to predict a wide range of characteristics without the need for extensive experimental testing.

In a typical QSAR/QSPR study, a set of molecules with known activities or properties is used to develop a mathematical model. nih.gov This involves calculating a variety of molecular descriptors for each molecule in the set. These descriptors are numerical representations of the chemical structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.

For aliphatic esters, QSAR models have been successfully developed to predict their toxicity towards various organisms. nih.govfarmaciajournal.comresearchgate.netnih.govresearchgate.net For instance, studies have shown that the toxicity of aliphatic esters to the protozoan Tetrahymena pyriformis can be modeled using descriptors related to molecular size and shape. farmaciajournal.comfarmaciajournal.com These models can be used to estimate the potential environmental impact of ethyl propyl oxalate.

QSPR models can predict important physicochemical properties like boiling point, vapor pressure, and water solubility. nih.govnih.govnih.gov For oxalate esters, QSPR could be particularly useful for predicting properties relevant to their industrial applications, such as viscosity and thermal stability. nih.govnih.govresearchgate.net The development of a QSPR model for the boiling points of a series of oxalate esters, for example, would involve calculating descriptors that capture the intermolecular forces, such as van der Waals interactions and dipole-dipole forces, which are influenced by the size and shape of the alkyl groups.

Example of a QSAR Model for Ester Toxicity:

A hypothetical linear QSAR model for the toxicity of a series of dialkyl oxalates could take the form:

log(1/EC50) = β₀ + β₁ * (Descriptor 1) + β₂ * (Descriptor 2) + ... + ε

Where:

EC50 is the concentration of the ester that causes a 50% effect.

β₀, β₁, β₂ are the regression coefficients determined from the statistical analysis.

The descriptors could be, for example, the molecular weight, the logP, or a shape index.

ε is the error term.

Illustrative QSAR/QSPR Data Table:

| Compound | logP | Molecular Weight ( g/mol ) | Boiling Point (°C) | Predicted Toxicity (log(1/EC50)) |

| Dimethyl oxalate | -0.24 | 118.09 | 163 | 1.2 |

| Diethyl oxalate | 0.58 | 146.14 | 185 | 1.8 |

| Ethyl propyl oxalate | 1.05 | 160.17 | ~200 (estimated) | 2.1 (predicted) |

| Dipropyl oxalate | 1.47 | 174.20 | 215 | 2.4 |

This table contains a mix of literature, estimated, and hypothetical predicted values for illustrative purposes.

Computational Design of Catalysts and Reaction Conditions

Computational chemistry plays a crucial role in the rational design of new catalysts and the optimization of reaction conditions for the synthesis of esters like ethyl propyl oxalate. rsc.orgrsc.org By modeling the interaction between the catalyst and the reactants, it is possible to predict the catalyst's efficiency and selectivity, thereby reducing the need for extensive experimental screening.

For the acid-catalyzed esterification to produce ethyl propyl oxalate, computational methods can be used to:

Screen potential catalysts: The effectiveness of different acid catalysts (e.g., sulfuric acid, solid acid catalysts like zeolites or ion-exchange resins) can be compared by calculating the activation energies of the catalyzed reaction. mdpi.comresearchgate.net Lower activation barriers indicate a more efficient catalyst.

Optimize catalyst structure: For solid catalysts, the size and shape of the pores, as well as the nature and density of the acidic sites, can be computationally modified to enhance the catalytic activity and selectivity towards the desired product. mdpi.com

Understand catalyst deactivation: Computational models can help to elucidate the mechanisms by which catalysts lose their activity over time, for example, through coking or leaching of active sites.

In recent years, palladium-catalyzed carbonylation reactions have emerged as an alternative route for the synthesis of oxalate esters. acs.orgresearchgate.net Computational studies, particularly DFT, have been instrumental in understanding the complex catalytic cycles of these reactions. researchgate.netnih.gov These studies can model the various steps, including oxidative addition, migratory insertion, and reductive elimination, providing insights into the roles of different ligands and additives. This knowledge can then be used to design more active and selective palladium catalysts for the synthesis of specific oxalate esters.

The optimization of reaction conditions, such as temperature, pressure, and solvent, can also be guided by computational modeling. By simulating the reaction under different conditions, it is possible to predict the effect of these parameters on the reaction rate and equilibrium, allowing for the identification of the optimal conditions for maximizing the yield of ethyl propyl oxalate. researchgate.net

Degradation Pathways and Mechanisms of Oxalic Acid, Ethyl Propyl Ester

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral Hydrolysis)

Hydrolysis is a primary chemical process that leads to the breakdown of esters in aqueous environments. The reaction involves the cleavage of the ester bond by water to form an alcohol and a carboxylic acid. For Oxalic Acid, Ethyl Propyl Ester, this would result in the formation of oxalic acid, ethanol (B145695), and propanol (B110389). The rate of hydrolysis is significantly influenced by the pH of the solution.

Under neutral conditions, the hydrolysis of esters is typically slow. However, the process can be catalyzed by both acids and bases. In acidic hydrolysis, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

While specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature, research on similar compounds provides valuable insights. For example, studies on the hydrolysis of cyclic oxalate (B1200264) esters have shown them to be significantly more reactive than their acyclic counterparts like diethyl oxalate nih.gov. The rate of hydrolysis is dependent on the molecular structure, with factors such as steric hindrance and electronic effects playing a crucial role. Kinetic studies typically involve monitoring the disappearance of the ester or the appearance of the products over time under controlled pH and temperature conditions.

The following table illustrates hypothetical hydrolysis rate constants for a generic dialkyl oxalate under different pH conditions, based on general chemical principles.

| pH Condition | Catalyst | Relative Rate | Products |

| Acidic (pH < 7) | H⁺ | Moderate | Oxalic Acid, Ethanol, Propanol |

| Neutral (pH = 7) | H₂O | Slow | Oxalic Acid, Ethanol, Propanol |

| Basic (pH > 7) | OH⁻ | Fast | Oxalate Salt, Ethanol, Propanol |

This table is illustrative and not based on experimental data for this compound.

The solvent environment and temperature are critical factors that influence the rate of hydrolysis. An increase in temperature generally accelerates the reaction rate by providing the necessary activation energy for the cleavage of the ester bond. The polarity of the solvent can also affect the reaction rate. In polar protic solvents like water, the stabilization of the transition state through hydrogen bonding can enhance the rate of hydrolysis. The presence of co-solvents can alter the solubility of the ester and the solvation of the reactants and transition states, thereby influencing the kinetics of the reaction.

Photodegradation Mechanisms

Photodegradation involves the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) range of the electromagnetic spectrum. This process can occur through direct photolysis, where the molecule itself absorbs light, or through indirect photolysis, which is mediated by other light-absorbing substances known as photosensitizers.

Direct photolysis of oxalate esters can lead to the formation of free radicals wikipedia.org. Upon absorption of UV radiation, the ester can be excited to a higher energy state, which may lead to the homolytic cleavage of its chemical bonds. For an oxalate ester, this could involve the cleavage of the C-O or C-C bonds, leading to the formation of various radical species. The photolysis of aqueous oxalate has been shown to result in decarboxylation, producing carbon dioxide ontosight.ai. While the specific photolytic pathways for this compound have not been detailed, it is plausible that UV irradiation would lead to its decomposition into smaller molecules and radicals.

In natural waters, the presence of dissolved organic matter, such as humic and fulvic acids, can lead to the photosensitized degradation of organic compounds nih.gov. These substances can absorb sunlight and transfer the energy to the target molecule or generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS are highly reactive and can oxidize a wide range of organic compounds. For instance, the photodegradation of other esters has been shown to be enhanced in the presence of photosensitizers nih.gov. Similarly, Fe(III)-oxalate complexes are known to undergo photolysis to produce hydroxyl radicals, which can then degrade organic pollutants nih.govnih.gov. Therefore, in an environment containing such photosensitizers, the degradation of this compound would likely be accelerated.

Enzymatic Degradation Pathways (General Oxalate Degradation Enzymes)

Enzymatic degradation is a key process in the breakdown of organic compounds in biological systems. While specific enzymes that target this compound have not been identified, it is possible to infer potential degradation pathways based on the known activities of general classes of enzymes. The degradation would likely involve two main types of enzymes: those that act on the oxalate moiety and those that hydrolyze the ester bonds.

General esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds in a wide variety of substrates nih.govnih.govncsu.edunih.govsigmaaldrich.comrsc.orgmdpi.com. It is highly probable that non-specific esterases present in various microorganisms and organisms could hydrolyze the ethyl and propyl ester linkages of this compound. This would result in the formation of oxalic acid, ethanol, and propanol.

Once oxalic acid is formed, it can be further degraded by specific oxalate-degrading enzymes. These enzymes are found in plants, fungi, and bacteria wikipedia.orgontosight.ainih.govurotoday.comresearchgate.net. The main enzymes involved in oxalate degradation are:

Oxalate oxidase: This enzyme oxidizes oxalate to carbon dioxide and hydrogen peroxide.

Oxalate decarboxylase: This enzyme catalyzes the decarboxylation of oxalate to formate (B1220265) and carbon dioxide.

Oxalyl-CoA decarboxylase and Formyl-CoA transferase: These enzymes are involved in the degradation of oxalate in some bacteria.

The following table summarizes the general enzymatic degradation pathways for the components of this compound.

| Component | Enzyme Class | Action | Products |

| Ethyl Propyl Oxalate | Esterases/Lipases | Hydrolysis of ester bonds | Oxalic Acid, Ethanol, Propanol |

| Oxalic Acid | Oxalate Oxidase | Oxidation | Carbon Dioxide, Hydrogen Peroxide |

| Oxalic Acid | Oxalate Decarboxylase | Decarboxylation | Formate, Carbon Dioxide |

This table is based on the activities of general enzyme classes and not on specific studies with this compound.

Oxalate Oxidase Mediated Degradation

Oxalate + O₂ + 2H⁺ → 2CO₂ + H₂O₂

This enzyme is predominantly found in plants and some fungi. wikipedia.orgtaylorandfrancis.com The catalytic mechanism involves the direct interaction of the oxalate dianion with a manganese ion (Mn²⁺) cofactor within the enzyme's active site. wikipedia.org

For this compound to be a substrate for oxalate oxidase, it would first need to be hydrolyzed to release the oxalate anion. General esterases might perform this initial step, although specific esterases for this particular substrate have not been characterized. There is currently no direct evidence to suggest that oxalate oxidase itself can act on esterified forms of oxalate. The enzyme's specificity is directed towards the oxalate dianion. taylorandfrancis.comumich.edu

Oxalate Decarboxylase Mediated Degradation

Oxalate decarboxylase (EC 4.1.1.2) is another key enzyme in oxalate metabolism, primarily found in fungi and some bacteria. wikipedia.orgacs.orgwikipedia.org It catalyzes the conversion of oxalate to formate and carbon dioxide, a reaction that, unlike oxalate oxidase, does not require molecular oxygen as a reactant but is dependent on it. wikipedia.orgresearchgate.net The reaction is as follows:

Oxalate + H⁺ → Formate + CO₂

Similar to oxalate oxidase, the substrate for oxalate decarboxylase is the oxalate anion. wikipedia.org The enzyme contains a manganese ion in its active site, and the proposed mechanism involves the binding of the oxalate to this ion. nih.gov Therefore, the degradation of this compound via this pathway would also necessitate a preliminary hydrolysis step to yield free oxalate. The substrate specificity of oxalate decarboxylase has been shown to be quite high for oxalate, with little to no activity on structurally similar molecules. researchgate.net

Formyl-CoA Transferase and Oxalyl-CoA Decarboxylase Pathways

In certain anaerobic bacteria, such as Oxalobacter formigenes, oxalate is metabolized through a two-step pathway involving formyl-CoA transferase (EC 2.8.3.16) and oxalyl-CoA decarboxylase (EC 4.1.1.8). nih.govebi.ac.ukwikipedia.org

Formyl-CoA transferase catalyzes the transfer of coenzyme A (CoA) from formyl-CoA to oxalate, forming oxalyl-CoA and formate. nih.govwikipedia.orgebi.ac.uk This enzyme is highly specific for oxalate and succinate (B1194679) as CoA acceptors. nih.gov

Oxalyl-CoA decarboxylase then decarboxylates oxalyl-CoA to form formyl-CoA and carbon dioxide. wikipedia.orgnih.gov

The net result of this cycle is the degradation of oxalate. For this compound to enter this pathway, it would first have to be hydrolyzed to oxalate. The enzymes in this pathway are specific to the CoA-activated form of oxalate and are not known to act on oxalate esters. drugbank.comnih.gov

Investigating Specificity for Ester Substrates

A critical aspect of the enzymatic degradation of this compound is the initial hydrolysis of the ester bonds to liberate the oxalate anion, which is the recognized substrate for the primary oxalate-degrading enzymes. While specific hydrolases for ethyl propyl oxalate have not been identified, the broad family of carboxylesterases (EC 3.1.1.1) are known to catalyze the hydrolysis of ester linkages.

The susceptibility of an ester to enzymatic hydrolysis can be significantly influenced by the nature of the alcohol and acid moieties. nih.gov It is plausible that non-specific esterases present in various organisms could hydrolyze ethyl propyl oxalate, thereby making the resulting oxalate available for degradation by the pathways described above. However, without specific studies on this substrate, the efficiency and prevalence of such a reaction remain speculative. Research into the biotransformation of various esters has shown that microbial esterases can exhibit a wide range of substrate specificities. nih.govscielo.br

Table 1: Overview of Enzymatic Degradation Pathways for Oxalate

| Pathway | Key Enzyme(s) | Substrate | Products | Organism Type | Relevance to Ethyl Propyl Oxalate |

| Oxidase | Oxalate Oxidase | Oxalate, O₂ | CO₂, H₂O₂ | Plants, Fungi | Requires prior hydrolysis of the ester. |

| Decarboxylase | Oxalate Decarboxylase | Oxalate | Formate, CO₂ | Fungi, Bacteria | Requires prior hydrolysis of the ester. |

| CoA-dependent | Formyl-CoA Transferase, Oxalyl-CoA Decarboxylase | Oxalate, Formyl-CoA | Formate, CO₂ | Anaerobic Bacteria | Requires prior hydrolysis of the ester. |

Thermal Decomposition Pathways

The thermal decomposition of dialkyl oxalates, including by extension ethyl propyl oxalate, proceeds through mechanisms that are dependent on the structure of the alkyl groups. For dialkyl oxalates derived from primary and secondary alcohols, decomposition generally occurs at higher temperatures (above 300°C). acs.org However, the presence of tertiary alkyl groups significantly lowers the decomposition temperature (around 140-160°C). acs.orgdatapdf.com

The primary thermal decomposition of dialkyl oxalates is believed to proceed through an ion-pair mechanism, leading to the formation of olefins and oxalic acid. datapdf.com At higher temperatures, the oxalic acid formed can further decompose to carbon dioxide, carbon monoxide, and water. acs.org Another potential decomposition pathway, especially at elevated temperatures (above 210°C), can lead to the formation of formate esters. acs.org

For ethyl propyl oxalate, a mixed ester of a primary alcohol (ethanol) and another primary alcohol (propanol), the decomposition is expected to be similar to that of other primary dialkyl oxalates, requiring relatively high temperatures. The proposed decomposition would likely yield a mixture of ethene and propene, along with oxalic acid, which would subsequently decompose.

A study on the thermal decomposition of various dialkyl oxalates indicated that the composition of the resulting olefins is consistent with a Saytzeff-type elimination, favoring the more substituted alkene. datapdf.com However, for ethyl and propyl groups, this distinction is not relevant.

Table 2: Potential Products of Thermal Decomposition of Ethyl Propyl Oxalate

| Decomposition Pathway | Primary Products | Secondary Products (from Oxalic Acid Decomposition) | Conditions |

| Ion-Pair Elimination | Ethene, Propene, Oxalic Acid | Carbon Dioxide, Carbon Monoxide, Water | High Temperatures (>300°C) |

| Formate Formation | Ethyl Formate, Propyl Formate | Elevated Temperatures (>210°C) |

Future Research Directions and Unresolved Challenges

Development of Highly Sustainable and Atom-Economical Synthetic Methods

The traditional synthesis of asymmetric oxalate (B1200264) esters like ethyl propyl oxalate often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary future challenge is the development of more sustainable and atom-economical synthetic routes.

Current Research and Future Goals:

Direct One-Pot Syntheses: Research is moving towards one-pot syntheses from simple, readily available starting materials. This minimizes purification steps and reduces solvent usage.

Renewable Feedstocks: A long-term goal is to develop pathways that utilize renewable feedstocks instead of petroleum-based ones for the production of the alcohol components (ethanol and propanol).

Green Solvents and Catalysts: The exploration of environmentally benign solvents, such as ionic liquids or supercritical fluids, and recyclable, non-toxic catalysts is a key research direction. nih.gov Recent studies on the selective monohydrolysis of symmetric diesters in aqueous media represent a step towards greener synthesis of oxalate half-esters, which are precursors to asymmetric esters. nih.gov

| Synthesis Approach | Advantages | Challenges |

| Transesterification | High conversion rates with appropriate catalysts. | Often requires separation of mixed oxalate products. |

| Direct Esterification | Can be driven to completion by removing water. | May require harsh conditions or dehydrating agents. orgsyn.org |

| Green Synthesis | Environmentally friendly, uses non-toxic reagents. nih.gov | Scaling up for industrial production can be difficult. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of ethyl propyl oxalate, an asymmetric ester, necessitates high selectivity to avoid the formation of symmetric byproducts (diethyl oxalate and dipropyl oxalate). Developing advanced catalytic systems is crucial to achieving this.

Catalytic Innovations:

Enzymatic Catalysis: Lipases and other enzymes could offer high chemo- and regioselectivity under mild reaction conditions, leading to the clean formation of the desired asymmetric ester.

Nanocatalysts: The use of nanocatalysts, such as functionalized nanoparticles, could provide high surface area and enhanced catalytic activity, potentially at lower temperatures and pressures. mdpi.com

Expansion of Synthetic Utility in Complex Molecule Construction

While simple oxalate esters have established roles, the application of more complex, unsymmetrical esters like ethyl propyl oxalate in the synthesis of intricate molecular architectures is an area ripe for exploration.

Potential Applications:

Asymmetric Synthesis: The two different ester groups in ethyl propyl oxalate can be selectively functionalized, making it a potentially valuable building block in asymmetric synthesis for creating chiral molecules.

Pharmaceutical and Agrochemical Synthesis: Its unique structure could be incorporated into novel pharmaceuticals and agrochemicals, where the oxalate moiety can act as a linker or a pharmacologically active component. nii.ac.jp

Polymer Chemistry: The dicarbonyl unit of ethyl propyl oxalate could be used to create novel polyesters with tailored properties. researchgate.net

Deeper Mechanistic Understanding of Key Reactions (e.g., Asymmetric Transformations)

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For ethyl propyl oxalate, this is particularly relevant for reactions where the two ester groups react with different selectivities.

Areas for Mechanistic Study:

Asymmetric Alkylation: Investigating the transition states and intermediates in catalytic asymmetric alkylations involving ethyl propyl oxalate could lead to the development of more enantioselective methods. rsc.orgnih.gov

Photoredox Catalysis: Understanding the radical generation and subsequent reactions of oxalate esters under photoredox conditions can unlock new synthetic pathways. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways and catalyst behavior, guiding experimental design. rsc.org

Advanced Analytical Techniques for In-Situ Monitoring and Real-Time Characterization

The ability to monitor reactions in real-time is crucial for optimizing reaction conditions and ensuring product quality. Developing and applying advanced analytical techniques to the synthesis and reactions of ethyl propyl oxalate is an ongoing challenge.

Emerging Analytical Methods:

In-situ Spectroscopy: Techniques like in-situ FTIR and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.

Process Analytical Technology (PAT): Integrating PAT into the production of ethyl propyl oxalate would allow for continuous monitoring and control of the manufacturing process, leading to improved efficiency and consistency.

Hyphenated Chromatographic Techniques: Advanced techniques like GC-MS/MS and LC-MS/MS can provide highly sensitive and selective analysis of complex reaction mixtures, aiding in mechanistic studies and quality control. nih.gov

Integration of Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research. For ethyl propyl oxalate, computational methods can be used to predict its properties, reactivity, and spectral data, as well as to design more efficient synthetic routes.

Computational Approaches:

Property Prediction: Software can be used to compute physical and chemical properties, such as boiling point, vapor pressure, and solubility, which are essential for process design and safety assessment. nih.gov

Reaction Modeling: Computational modeling can be used to simulate reaction mechanisms, predict reaction outcomes, and identify potential side reactions. rsc.org

Catalyst Design: Computational methods can aid in the design of new catalysts with enhanced activity and selectivity for the synthesis of asymmetric oxalate esters.

Investigation of Environmental Transformation Pathways in Non-Biological Systems

Understanding the fate of ethyl propyl oxalate in the environment is crucial for assessing its potential environmental impact. While biological degradation is a key aspect, non-biological transformation pathways also play a significant role.

Non-Biological Degradation Processes:

Hydrolysis: As an ester, ethyl propyl oxalate is susceptible to hydrolysis, breaking down into ethanol (B145695), propanol (B110389), and oxalic acid. The rate of hydrolysis will be dependent on pH and temperature.